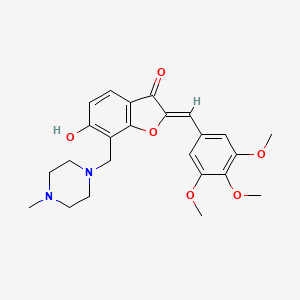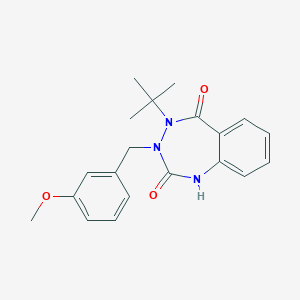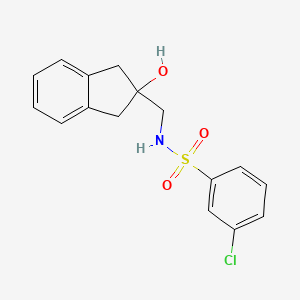![molecular formula C19H14FN3O4S B2992019 N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)-4-fluorobenzamide CAS No. 921827-26-1](/img/structure/B2992019.png)
N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)-4-fluorobenzamide” is a compound that incorporates a benzo[d][1,3]dioxole moiety . It is related to a series of compounds that have been synthesized for various purposes, including antiviral evaluation .
Synthesis Analysis
The compound can be synthesized through the reaction of N-(4)-(benzo[d][1,3]dioxol-5-yl)-thiosemicarbazide with various carbonyl compounds such as aromatic aldehyde, heterocyclic aldehyde, acetophenone, heterocyclic ketone, and cyclic ketone derivatives . Another synthesis method involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry . Single crystal X-ray crystallographic results can also provide insights into its molecular geometry .Chemical Reactions Analysis
The compound is part of a series of organoselenium compounds incorporating a benzo[d][1,3]dioxole subunit . These compounds have potential applications in various fields, including organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using techniques such as elemental analysis and various spectroscopic techniques . The compound’s thermal decomposition behavior can also be studied using thermogravimetric analysis .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of “N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)-4-fluorobenzamide”:
Antitumor Activities
Compounds similar to the one have been synthesized and evaluated for their antitumor activities against various cancer cell lines such as HeLa, A549, and MCF-7. Some compounds showed potent growth inhibition properties with IC50 values generally below 5 μM .
Heavy Metal Detection
Derivatives of the compound have been used for the detection of carcinogenic heavy metals like lead (Pb 2+). A sensitive and selective Pb 2+ sensor was developed using these compounds deposited on a glassy carbon electrode with a conducting polymer matrix Nafion (NF) .
Antioxidant Activity
Synthesized compounds have been evaluated for antioxidant activity using methods like the DPPH assay .
Anticancer Evaluation
A series of derivatives have been designed based on literature reports of the activity of indoles, which are known for their anticancer properties .
Anti-inflammatory Analysis
Novel derivatives have been synthesized and characterized for potential anti-inflammatory properties .
Synthesis Methodology
Research has been conducted on the synthesis methodologies of similar compounds, including symmetrical diselenides using Grignard methodology .
Mechanism of Action
Target of Action
The primary targets of this compound are VEGFR1 and P-glycoprotein efflux pumps (MDR1, ABCB1) . VEGFR1 is a receptor for vascular endothelial growth factor (VEGF), which plays a crucial role in angiogenesis, the formation of new blood vessels. The P-glycoprotein efflux pumps are proteins that pump foreign substances out of cells and play a significant role in multidrug resistance in cancer treatment.
Mode of Action
This compound interacts with its targets by inhibiting their activity. It inhibits VEGFR1, thereby reducing the angiogenesis process . It also inhibits the activity of P-glycoprotein efflux pumps, which can enhance the efficacy of certain drugs by preventing these pumps from expelling the drugs out of the cells .
Biochemical Pathways
The inhibition of VEGFR1 disrupts the VEGF signaling pathway, leading to reduced angiogenesis . This can slow down the growth of tumors, as they rely on angiogenesis for their supply of nutrients and oxygen. The inhibition of P-glycoprotein efflux pumps affects the pharmacokinetics of certain drugs, particularly those used in cancer treatment .
Pharmacokinetics
The compound’s ability to inhibit p-glycoprotein efflux pumps suggests that it could enhance the bioavailability of certain drugs by preventing these pumps from expelling the drugs out of the cells .
Result of Action
The compound’s inhibition of VEGFR1 and P-glycoprotein efflux pumps can lead to enhanced efficacy of certain drugs, particularly in cancer treatment . For instance, it has been shown to enhance the anticancer activity of doxorubicin in human colorectal carcinoma LS180 cells .
properties
IUPAC Name |
N-[4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O4S/c20-12-3-1-11(2-4-12)18(25)23-19-22-14(9-28-19)8-17(24)21-13-5-6-15-16(7-13)27-10-26-15/h1-7,9H,8,10H2,(H,21,24)(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLFZTYNLACFEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CC3=CSC(=N3)NC(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-morpholin-4-ylpropyl)-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2991936.png)



![2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2991941.png)



![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2991949.png)

![10-methyl-8,9-dihydropyrido[1,2-a]indol-6(7H)-one](/img/structure/B2991952.png)
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2991955.png)
![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2991958.png)
![[3-(4-Ethylphenyl)piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2991959.png)